4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the pyrazolone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with substituted benzaldehydes. The reaction is carried out in ethanol under reflux conditions for several hours . The general procedure includes:
- Dissolving 0.05 mol of the appropriate benzaldehyde in ethanol.
- Adding this solution to a solution of 0.05 mol of 4-aminoantipyrine in 50 ml ethanol.
- Refluxing the mixture for 4-5 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes has been developed. This method involves condensation reactions in anhydrous methanol under mild conditions, which allows for the retention of labile ester groups and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections and cancer due to its biological activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chloro-benzylidene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- 4-[(4-Hydroxy-benzylidene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exhibits unique properties due to the presence of the chloro and furan moieties, which enhance its biological activity and chemical reactivity .
Properties
IUPAC Name |
4-[(5-chlorofuran-2-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-11-15(18-10-13-8-9-14(17)22-13)16(21)20(19(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDIGTFKVBTHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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